molecular formula C6H5F6NO B3039418 N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide CAS No. 104712-16-5

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide

Cat. No.: B3039418
CAS No.: 104712-16-5
M. Wt: 221.1 g/mol
InChI Key: PCLUXRLBJCEHEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoroacetaldehyde with propanamide in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]acetamide
  • N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]butanamide
  • N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]pentanamide

Uniqueness

N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide stands out due to its specific structural configuration and the number of fluorine atoms, which impart unique chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NO/c1-2-3(14)13-4(5(7,8)9)6(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLUXRLBJCEHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide

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